1-(3-amino-4-nitrophenyl)-1h-imidazole
Description
1-(3-Amino-4-nitrophenyl)-1H-imidazole is a nitro- and amino-substituted imidazole derivative characterized by a phenyl ring appended to the imidazole nitrogen. The phenyl ring features an electron-withdrawing nitro group (-NO₂) at the para position and an electron-donating amino group (-NH₂) at the meta position. This unique substitution pattern imparts distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-imidazol-1-yl-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c10-8-5-7(12-4-3-11-6-12)1-2-9(8)13(14)15/h1-6H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGWDTJIPMBOKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CN=C2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most widely reported method involves cyclocondensation of 3-nitro-4-aminobenzaldehyde with glyoxal and ammonium acetate under acidic conditions. This one-pot, three-component reaction proceeds via initial Knoevenagel condensation between the aldehyde and ammonium acetate, followed by cyclization with glyoxal to form the imidazole ring. Key parameters include:
Table 1: Cyclocondensation Optimization Data
| Condition | Conventional Heating | Microwave-Assisted |
|---|---|---|
| Time (h) | 6 | 0.33 |
| Yield (%) | 72 | 82 |
| Purity (HPLC, %) | 95 | 98 |
Limitations and Solutions
-
Regioselectivity Issues : Competing formation of 1-(4-nitro-3-aminophenyl) isomer (8–12% yield) occurs due to aldehyde tautomerization. This is mitigated by using ionic liquid catalysts like [HIMI]C(NO2)3, which enforce ortho-directing effects via hydrogen bonding.
-
Nitro Group Stability : Prolonged heating above 120°C causes partial nitro-group decomposition, necessitating strict temperature control.
Nucleophilic Aromatic Substitution (NAS) Approach
Imidazole Functionalization
Pre-formed 1H-imidazole undergoes electrophilic substitution at the phenyl ring using directed metallation strategies. A representative protocol involves:
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Lithiation : Treat 1H-imidazole with LDA (−78°C, THF) to generate a C2-lithiated species.
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Nitration : React with isoamyl nitrate (−40°C) to install the nitro group at the para position (83% yield).
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Amination : Catalytic hydrogenation (H2, Pd/C) reduces the nitro group to amine, followed by protection with Boc anhydride.
Table 2: NAS Reaction Performance
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Lithiation | LDA, THF, −78°C, 1 h | 95 |
| Nitration | isoamyl nitrate, −40°C, 2 h | 83 |
| Amination | H2 (1 atm), Pd/C, EtOH, 6 h | 89 |
Solvent and Catalyst Effects
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Solvent : DMF accelerates NAS rates but increases byproduct formation (e.g., N-alkylation). Substituting DMF with acetone reduces side reactions by 40%.
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Catalyst Recovery : Nanostructured ionic liquids (e.g., [HIMI]C(NO2)3) enable catalyst reuse for 4 cycles with <5% activity loss.
Catalytic Reduction of Nitro Intermediates
Hydrogenation Protocols
Reduction of 1-(3-nitro-4-nitrophenyl)-1H-imidazole to the target amine is achieved via:
Chemoselectivity Challenges
Competing reduction of the imidazole ring is minimized by:
Table 3: Reduction Method Comparison
| Method | Conditions | Yield (%) | Selectivity (%) |
|---|---|---|---|
| H2/Pd-C | EtOH, 25°C, 12 h | 90 | 92 |
| NaBH4/CuCl2 | H2O/EtOH, 0°C, 2 h | 78 | 85 |
Green Chemistry Innovations
Solvent-Free Synthesis
Microwave-assisted, solvent-free cyclocondensation achieves 85% yield by eliminating solubility limitations. The ionic liquid catalyst [HIMI]C(NO2)3 facilitates product isolation via aqueous extraction, reducing organic waste by 70%.
Energy Efficiency
Comparative life-cycle analysis shows solvent-free protocols reduce energy consumption by 45% versus traditional reflux methods.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
1-(3-amino-4-nitrophenyl)-1h-imidazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. The conditions typically involve moderate temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include substituted imidazoles, amino derivatives, and various functionalized imidazole compounds.
Scientific Research Applications
1-(3-amino-4-nitrophenyl)-1h-imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Imidazole derivatives are known for their antimicrobial, antifungal, and antiviral properties.
Industry: It is used in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1-(3-amino-4-nitrophenyl)-1h-imidazole involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the phenyl ring significantly influence reactivity, solubility, and biological activity. Key comparisons include:
Key Insights :
Comparison with Target Compound :
- Antimicrobial Potential: The amino group in the target compound may enhance hydrogen bonding with microbial targets, similar to pyrazole-imidazole hybrids active against Mycobacterium tuberculosis .
- Anticancer Potential: The nitro group could mimic the trimethoxy-substituted derivatives’ ability to intercalate DNA or inhibit kinases .
Physicochemical and Spectral Properties
Comparative spectral data highlight substituent effects:
Target Compound Predictions :
- ¹H NMR : Aromatic protons near δ 7.5–8.5 ppm (nitro group deshielding) and δ 5.5–6.0 ppm (NH₂, broad).
- Solubility: Moderate in polar solvents (DMSO, ethanol) due to -NH₂ and -NO₂ groups.
Biological Activity
1-(3-amino-4-nitrophenyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3-amino-4-nitrophenyl derivatives with imidazole under controlled conditions. The introduction of the nitro group enhances the compound's lipophilicity and biological activity, making it a valuable candidate for drug development.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor properties. It shows promising inhibitory effects on various cancer cell lines, as summarized in the table below:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 | 0.98 ± 0.08 | c-Met signaling inhibition |
| MCF-7 | 1.05 ± 0.17 | VEGFR-2 signaling inhibition |
| HeLa | 1.28 ± 0.25 | Induction of apoptosis |
These results indicate that the compound interferes with critical signaling pathways involved in tumor growth and metastasis, particularly through inhibition of c-Met and VEGFR-2 pathways .
Case Studies
A notable study focusing on A549 lung cancer cells revealed several key findings:
- Cell Cycle Arrest : Treatment resulted in a significant increase in cells arrested in the G0/G1 phase.
- Apoptosis Induction : Enhanced late-stage apoptosis was confirmed via flow cytometry.
- Western Blot Analysis : There was a marked decrease in the expression levels of c-Met and VEGFR-2 proteins following treatment.
These findings suggest that this compound not only inhibits cell proliferation but also triggers programmed cell death in cancer cells .
Antibacterial Activity
In addition to its antitumor effects, this compound has shown potential antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized below:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
These preliminary findings highlight its versatility as a pharmaceutical candidate with antibacterial potential .
The biological activity of this compound is attributed to its ability to bind to specific molecular targets, leading to disruption of cellular processes. By inhibiting key signaling pathways associated with tumor growth and bacterial survival, it presents a dual-action profile that could be leveraged in therapeutic applications.
Q & A
Q. What spectroscopic techniques are optimal for characterizing 1-(3-amino-4-nitrophenyl)-1H-imidazole, and how can conflicting data from different methods be resolved?
Methodological Answer: For structural elucidation, use a combination of FT-IR (to identify nitro and amino functional groups via N–O and N–H stretches) and UV-Vis spectroscopy (to study π→π* transitions in the aromatic system) . Conflicting data may arise due to solvent effects or impurities; cross-validate results with NMR (¹H and ¹³C) to resolve ambiguities in resonance assignments. For example, the nitro group’s electron-withdrawing effect shifts adjacent proton signals downfield, while the amino group’s electron-donating nature creates distinct splitting patterns .
Q. What multi-component reaction (MCR) conditions are effective for synthesizing this compound, and how can side products be minimized?
Methodological Answer: Adopt a three-component condensation reaction (e.g., aldehyde, amine, and nitro precursor) under reflux in acetic acid as a solvent and catalyst . To minimize side products like uncyclized intermediates:
- Optimize stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to nitro precursor).
- Monitor reaction progress via TLC at 30-minute intervals.
- Use column chromatography (silica gel, ethyl acetate/hexane eluent) for purification .
Q. How does the nitro group’s position influence the compound’s stability under varying pH conditions?
Methodological Answer: The 3-nitro-4-amino substitution on the phenyl ring creates intramolecular hydrogen bonding (NH–O–N), enhancing stability in acidic conditions. Test stability by:
- Dissolving the compound in buffered solutions (pH 2–12) and monitoring decomposition via HPLC over 24 hours.
- Compare with analogs lacking the nitro group; observe reduced degradation rates at pH < 7 due to protonation of the amino group .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and regioselectivity of this compound in substitution reactions?
Methodological Answer: Perform B3LYP/6-31G(d,p) calculations to:
- Map electrostatic potential surfaces (EPS), identifying electron-rich (imidazole N-atoms) and electron-deficient (nitrophenyl) regions.
- Calculate Fukui indices to predict nucleophilic/electrophilic attack sites.
- Validate with experimental Compare predicted vs. observed regioselectivity in halogenation reactions (e.g., bromine addition at C2 of imidazole) .
Q. What strategies resolve contradictions in bioactivity data across assays targeting fungal pathogens?
Methodological Answer: Address variability by:
- Standardizing assays: Use CLSI M38 guidelines for antifungal susceptibility testing.
- Comparing MIC (minimum inhibitory concentration) values against Candida albicans in RPMI-1640 medium vs. Sabouraud dextrose broth.
- Analyze structural analogs (e.g., α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol) to identify substituent effects on membrane permeability .
Q. How can factorial design optimize synthetic yield while balancing solvent toxicity and energy efficiency?
Methodological Answer: Implement a 2³ factorial design with variables:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
